molecular formula C6H6 B13834487 Benzene,labeled withcarbon-14 CAS No. 82049-87-4

Benzene,labeled withcarbon-14

Cat. No.: B13834487
CAS No.: 82049-87-4
M. Wt: 90.067 g/mol
InChI Key: UHOVQNZJYSORNB-YROCTSJKSA-N
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Description

Benzene labeled with carbon-14 is a compound where one or more carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years. This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing and studying the fate of organic molecules in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene labeled with carbon-14 typically involves the condensation of acetylene labeled with carbon-14. One method involves passing acetylene labeled with carbon-14, diluted with steam, through a tube containing porcelain beads at high temperatures (around 740°C). This process results in the formation of benzene labeled with carbon-14 with a yield of approximately 30% .

Industrial Production Methods: Industrial production of benzene labeled with carbon-14 follows similar synthetic routes but on a larger scale. The process involves the preparation of acetylene labeled with carbon-14 from barium carbonate labeled with carbon-14, followed by its condensation to form benzene labeled with carbon-14 .

Chemical Reactions Analysis

Types of Reactions: Benzene labeled with carbon-14 undergoes various chemical reactions, including:

    Substitution Reactions: Benzene labeled with carbon-14 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation Reactions: Benzene labeled with carbon-14 can be oxidized to form phenol, benzoic acid, and other derivatives.

    Reduction Reactions: Benzene labeled with carbon-14 can be reduced to form cyclohexane labeled with carbon-14.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Concentrated sulfuric acid.

    Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Oxidation: Potassium permanganate or chromic acid.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products:

    Nitration: Nitrobenzene labeled with carbon-14.

    Sulfonation: Benzene sulfonic acid labeled with carbon-14.

    Halogenation: Chlorobenzene or bromobenzene labeled with carbon-14.

    Oxidation: Phenol, benzoic acid labeled with carbon-14.

    Reduction: Cyclohexane labeled with carbon-14.

Scientific Research Applications

Benzene labeled with carbon-14 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzene labeled with carbon-14 involves its incorporation into various molecular pathways, allowing researchers to trace its movement and transformation. The beta-particle radiation emitted by carbon-14 enables the detection and quantification of the labeled benzene in different systems. This property is particularly useful in studying metabolic pathways, environmental fate, and chemical reactions .

Comparison with Similar Compounds

  • Toluene labeled with carbon-14
  • Phenol labeled with carbon-14
  • Aniline labeled with carbon-14
  • Naphthalene labeled with carbon-14

Comparison: Benzene labeled with carbon-14 is unique due to its simple aromatic structure, making it a versatile tracer in various studies. Compared to other labeled compounds, benzene labeled with carbon-14 is often preferred for its stability and well-understood chemistry. Toluene, phenol, and aniline labeled with carbon-14 are also used in similar applications but may offer different reactivity and properties based on their functional groups .

Properties

CAS No.

82049-87-4

Molecular Formula

C6H6

Molecular Weight

90.067 g/mol

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexatriene

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2

InChI Key

UHOVQNZJYSORNB-YROCTSJKSA-N

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1

Canonical SMILES

C1=CC=CC=C1

Origin of Product

United States

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